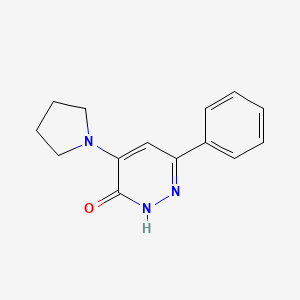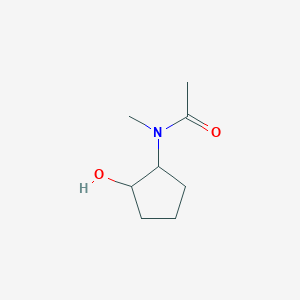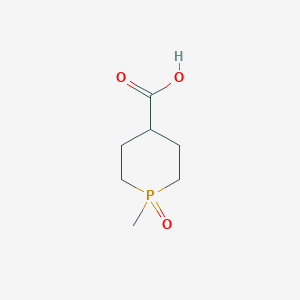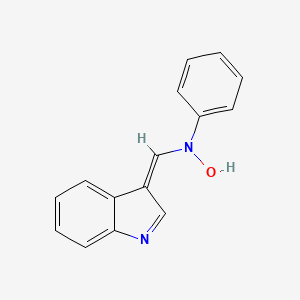
6-Phenyl-4-(pyrrolidin-1-yl)pyridazin-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Phenyl-4-(pyrrolidin-1-yl)pyridazin-3(2H)-one is a chemical compound that belongs to the class of pyridazinone derivatives. It has been studied for its potential applications in scientific research due to its unique chemical properties. In
Wirkmechanismus
The mechanism of action of 6-Phenyl-4-(pyrrolidin-1-yl)pyridazin-3(2H)-one is not fully understood. However, it has been suggested that the compound may act as an inhibitor of enzymes such as cyclooxygenase-2 (COX-2) and acetylcholinesterase (AChE). These enzymes are involved in the inflammatory response and the breakdown of acetylcholine, respectively.
Biochemical and Physiological Effects:
6-Phenyl-4-(pyrrolidin-1-yl)pyridazin-3(2H)-one has been shown to have anti-inflammatory and analgesic effects in animal models. It has also been shown to improve cognitive function in animal models of Alzheimer's disease. The compound has been shown to have low toxicity in animal studies, indicating its potential as a drug candidate.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 6-Phenyl-4-(pyrrolidin-1-yl)pyridazin-3(2H)-one in lab experiments is its unique chemical properties. It has been shown to have low toxicity and high selectivity for certain enzymes, making it a potentially useful tool for studying the mechanisms of various biological processes. However, one limitation is the lack of understanding of its mechanism of action, which may make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several potential future directions for the study of 6-Phenyl-4-(pyrrolidin-1-yl)pyridazin-3(2H)-one. One direction is to further investigate its potential as a drug candidate for the treatment of neurodegenerative diseases. Another direction is to study its mechanism of action in more detail, which may lead to the discovery of new targets for drug development. Additionally, the compound could be further modified to improve its selectivity and potency for certain enzymes, making it a more effective tool for scientific research.
Synthesemethoden
The synthesis of 6-Phenyl-4-(pyrrolidin-1-yl)pyridazin-3(2H)-one involves the reaction of 4-chloro-6-phenylpyridazine-3(2H)-one with pyrrolidine in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in a solvent such as dimethylformamide. The resulting product is then purified using column chromatography to obtain the pure compound.
Wissenschaftliche Forschungsanwendungen
6-Phenyl-4-(pyrrolidin-1-yl)pyridazin-3(2H)-one has been studied for its potential applications in scientific research. It has been shown to have anti-inflammatory and analgesic effects in animal models. It has also been studied for its potential as a drug candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's diseases.
Eigenschaften
IUPAC Name |
3-phenyl-5-pyrrolidin-1-yl-1H-pyridazin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O/c18-14-13(17-8-4-5-9-17)10-12(15-16-14)11-6-2-1-3-7-11/h1-3,6-7,10H,4-5,8-9H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJZYRXOHOKHVBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC(=NNC2=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Phenyl-4-(pyrrolidin-1-yl)pyridazin-3(2H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(3-Fluoro-4-methylphenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2605604.png)




![1-[2-(2-Methoxyphenyl)morpholin-4-yl]prop-2-en-1-one](/img/structure/B2605609.png)

![2-bromo-N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2605611.png)
![5,7-Dibromo-1H-pyrazolo[4,3-b]pyridine](/img/structure/B2605613.png)




![3-(tert-butyl)-9-methyl-7-propyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2605627.png)